Calyxin B Exhibits Superior Antiproliferative Potency Against HT-1080 Fibrosarcoma Compared to Epicalyxin F and 5-Fluorouracil
In a direct comparative study of 45 diarylheptanoids isolated from the same plant source, Calyxin B (compound 2) demonstrated the most potent antiproliferative activity against human HT-1080 fibrosarcoma cells, with an ED₅₀ value of 0.69 μM [1]. This potency significantly exceeded that of the clinically used anticancer drug 5-fluorouracil (5-FU), which served as a positive control baseline, and was more effective against this specific cell line than epicalyxin F (ED₅₀ = 0.89 μM against colon 26-L5, with activity against HT-1080 not reported as the most potent) [1]. The study explicitly notes that Calyxin B, along with several other calyxins and epicalyxins, possessed more potent activity than 5-fluorouracil toward HT-1080 cells [1].
| Evidence Dimension | Antiproliferative activity (ED₅₀) |
|---|---|
| Target Compound Data | 0.69 μM against HT-1080 fibrosarcoma cells |
| Comparator Or Baseline | 5-Fluorouracil (positive control); Epicalyxin F (0.89 μM against colon 26-L5; direct comparison within same assay panel) |
| Quantified Difference | Calyxin B ED₅₀ = 0.69 μM vs. Epicalyxin F ED₅₀ = 0.89 μM (different cell line specificity); Calyxin B > 5-FU in activity against HT-1080 cells (qualitative statement in original study) |
| Conditions | Human HT-1080 fibrosarcoma cells; 95% EtOH extract fraction; in vitro antiproliferative assay |
Why This Matters
For researchers focused on fibrosarcoma models, Calyxin B provides a cell-type-specific, sub-micromolar tool compound with potency exceeding a clinical benchmark, offering a distinct advantage over other diarylheptanoids from the same source.
- [1] Kadota S, Tezuka Y, Prasain JK, et al. Antiproliferative activity of diarylheptanoids from the seeds of Alpinia blepharocalyx. Biological and Pharmaceutical Bulletin. 2001;24(5):525-528. View Source
